molecular formula C10H14NO5P B098680 Diethyl (2-nitrophenyl)phosphonate CAS No. 13294-40-1

Diethyl (2-nitrophenyl)phosphonate

Cat. No. B098680
CAS RN: 13294-40-1
M. Wt: 259.2 g/mol
InChI Key: AYSAUUWVVFICJE-UHFFFAOYSA-N
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Description

Diethyl (2-nitrophenyl)phosphonate, also known as Fenuron or DNPP, is an organic compound used in various scientific research applications. It is a yellow crystalline solid with a molecular weight of 291.24 g/mol and a melting point of 66-68°C. DNPP is commonly used as a precursor for the synthesis of various organic compounds due to its high reactivity towards nucleophiles.

Mechanism Of Action

DNPP acts as a nucleophile and undergoes a substitution reaction with electrophiles to form a new organic compound. The reaction mechanism involves the attack of the phosphorus atom on the electrophilic carbon atom of the substrate, followed by the elimination of the leaving group. The reaction is highly exothermic and requires the use of a suitable solvent and catalyst.

Biochemical And Physiological Effects

DNPP has no known biochemical or physiological effects on humans or animals. However, it is important to handle DNPP with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled or ingested.

Advantages And Limitations For Lab Experiments

The advantages of using DNPP in lab experiments include its high reactivity towards nucleophiles, ease of synthesis, and low cost. However, DNPP is a toxic compound and requires proper handling and disposal. It is also highly reactive and can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of DNPP in scientific research. One area of interest is the synthesis of new organic compounds for use in the pharmaceutical industry. DNPP can be used as a precursor for the synthesis of various drugs, including anti-cancer and anti-inflammatory drugs. Another area of interest is the use of DNPP in the production of new materials such as polymers and composites. DNPP can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, DNPP is a versatile compound with a wide range of applications in scientific research. Its high reactivity towards nucleophiles makes it an ideal precursor for the synthesis of various organic compounds. DNPP has no known biochemical or physiological effects on humans or animals, but it is important to handle it with care due to its toxicity. There are several future directions for the use of DNPP in scientific research, including the synthesis of new organic compounds and the production of new materials.

Scientific Research Applications

DNPP is widely used in scientific research due to its high reactivity towards nucleophiles. It is commonly used as a precursor for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. DNPP is also used in the production of flame retardants, plasticizers, and antioxidants.

properties

CAS RN

13294-40-1

Product Name

Diethyl (2-nitrophenyl)phosphonate

Molecular Formula

C10H14NO5P

Molecular Weight

259.2 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-nitrobenzene

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

AYSAUUWVVFICJE-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=CC=CC=C1[N+](=O)[O-])OCC

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1[N+](=O)[O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.9 g of Cu(II) acetate are added to a solution of 5 g 1-iodo-2-nitrobenzene and 5 g of triethylphosphite in 20 ml of EtOH, the mixture obtained is refluxed for 24 hours, cooled to rt and partitioned between EtOAc and half-saturated aqueous NaCl-solution. The organic layer obtained is dried, solvent is evaporeated and the evaporation residue is subjected to column chromatography (silicagel, toluene:acetonitrile=3:1). (2-Nitro-phenyl)-phosphonic acid diethyl ester is obtained in the form of an orange oil. MS: MNa+ 282
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One

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